molecular formula C16H21NO4 B4694659 8-(2-ethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(2-ethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B4694659
M. Wt: 291.34 g/mol
InChI Key: ULCCHNHFHLKGJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-ethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane, also known as Ebselen, is an organic compound that has been extensively studied for its potential therapeutic uses. Ebselen is a seleno-organic compound that contains a spirocyclic ring system and is structurally similar to glutathione peroxidase, an enzyme that plays a vital role in the body's antioxidant defense system. Ebselen has been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.

Mechanism of Action

The mechanism of action of 8-(2-ethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood, but it is believed to act as a mimic of glutathione peroxidase, an enzyme that plays a vital role in the body's antioxidant defense system. 8-(2-ethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to protect cells from oxidative stress by scavenging free radicals and inhibiting the production of reactive oxygen species.
Biochemical and Physiological Effects:
8-(2-ethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to possess a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. Studies have shown that 8-(2-ethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane can protect cells from oxidative stress, reduce inflammation, and promote cell survival. 8-(2-ethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

8-(2-ethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 8-(2-ethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane is also relatively inexpensive and readily available. However, 8-(2-ethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane does have some limitations, including its potential toxicity at high concentrations and its limited bioavailability.

Future Directions

There are several future directions for the research of 8-(2-ethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane, including its potential use in the treatment of various diseases, such as cancer, neurodegenerative disorders, and cardiovascular disease. Future research could also focus on the development of novel 8-(2-ethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of 8-(2-ethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane and its potential side effects.

Scientific Research Applications

8-(2-ethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been the subject of extensive scientific research due to its potential therapeutic uses. Studies have shown that 8-(2-ethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane possesses antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. 8-(2-ethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(2-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-2-19-14-6-4-3-5-13(14)15(18)17-9-7-16(8-10-17)20-11-12-21-16/h3-6H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCCHNHFHLKGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.